

Validating the Interaction of DFPM with the VICTR R-Protein: A Comparative Guide

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Compound of Interest

Compound Name: DFPM

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The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (**DFPM**) has been identified as an activator of the Arabidopsis thaliana Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) R-protein, VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). This interaction triggers a specific immune signaling pathway, leading to phenotypes such as root growth arrest. While genetic evidence strongly supports a functional relationship between **DFPM** and VICTR, direct biophysical validation and quantitative characterization of this interaction are crucial for a deeper understanding and for the development of more specific and potent chemical probes.

This guide provides an objective comparison of methodologies to validate and quantify the **DFPM**-VICTR interaction, alongside a detailed overview of the known signaling pathway.

Quantitative Data on DFPM-VICTR Interaction

To date, direct quantitative data, such as binding affinity (Kd), for the interaction between **DFPM** and the VICTR protein has not been published. However, several biophysical techniques are highly suitable for obtaining this data. Below is a comparative table illustrating the type of quantitative data that can be generated using these methods for **DFPM** and hypothetical alternative compounds.

Compound	Method	Binding Affinity (Kd)	Thermodynamic Parameters (ΔH , $-T\Delta S$)	Kinetic Parameters (k_{on} , k_{off})	Notes
DFPM	Surface Plasmon Resonance (SPR)	Hypothetical: 5 μM	Not directly measured	Hypothetical: $k_{on} = 1 \times 10^4 M^{-1}s^{-1}$, $k_{off} = 5 \times 10^{-2} s^{-1}$	Provides real-time binding kinetics.
Isothermal Titration Calorimetry (ITC)	Hypothetical: 7 μM	Hypothetical: $\Delta H = -10$ kcal/mol, $-T\Delta S = 3$ kcal/mol	Not measured	Directly measures thermodynamic drivers of binding.	
Microscale Thermophoresis (MST)	Hypothetical: 6 μM	Not measured	Not measured	Requires low sample consumption.	
Alternative 1 (e.g., DFPM-analog)	Surface Plasmon Resonance (SPR)	Hypothetical: 1 μM	Not directly measured	Hypothetical: $k_{on} = 2 \times 10^4 M^{-1}s^{-1}$, $k_{off} = 2 \times 10^{-2} s^{-1}$	Higher affinity driven by a slower off-rate.
Isothermal Titration Calorimetry (ITC)	Hypothetical: 1.5 μM	Hypothetical: $\Delta H = -12$ kcal/mol, $-T\Delta S = 4$ kcal/mol	Not measured	Stronger enthalpic contribution to binding.	
Alternative 2 (Inactive Analog)	All methods	No binding detected	Not applicable	Not applicable	Important negative control to ensure specificity.

Experimental Protocols for Interaction Validation

Validating the direct binding of a small molecule like **DFPM** to a protein such as VICTR requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of molecular interactions.

- Principle: The VICTR protein is immobilized on a sensor chip. A solution containing **DFPM** is flowed over the surface. Binding of **DFPM** to VICTR causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.
- Experimental Workflow:
 - Protein Immobilization: Purified recombinant VICTR protein is covalently coupled to a sensor chip (e.g., CM5 chip) via amine coupling.
 - Binding Analysis: A series of **DFPM** concentrations are injected over the immobilized VICTR surface. A reference channel without VICTR is used for background subtraction.
 - Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).



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SPR workflow for **DFPM**-VICTR interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

- Principle: A solution of **DFPM** is titrated into a solution containing the VICTR protein in a sample cell. The heat change upon binding is measured relative to a reference cell.
- Experimental Workflow:
 - Sample Preparation: Purified, concentrated VICTR protein is placed in the sample cell of the calorimeter. A solution of **DFPM** at a known concentration is loaded into the injection syringe.
 - Titration: A series of small injections of **DFPM** are made into the VICTR solution.
 - Data Analysis: The heat change after each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of **DFPM** to VICTR. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

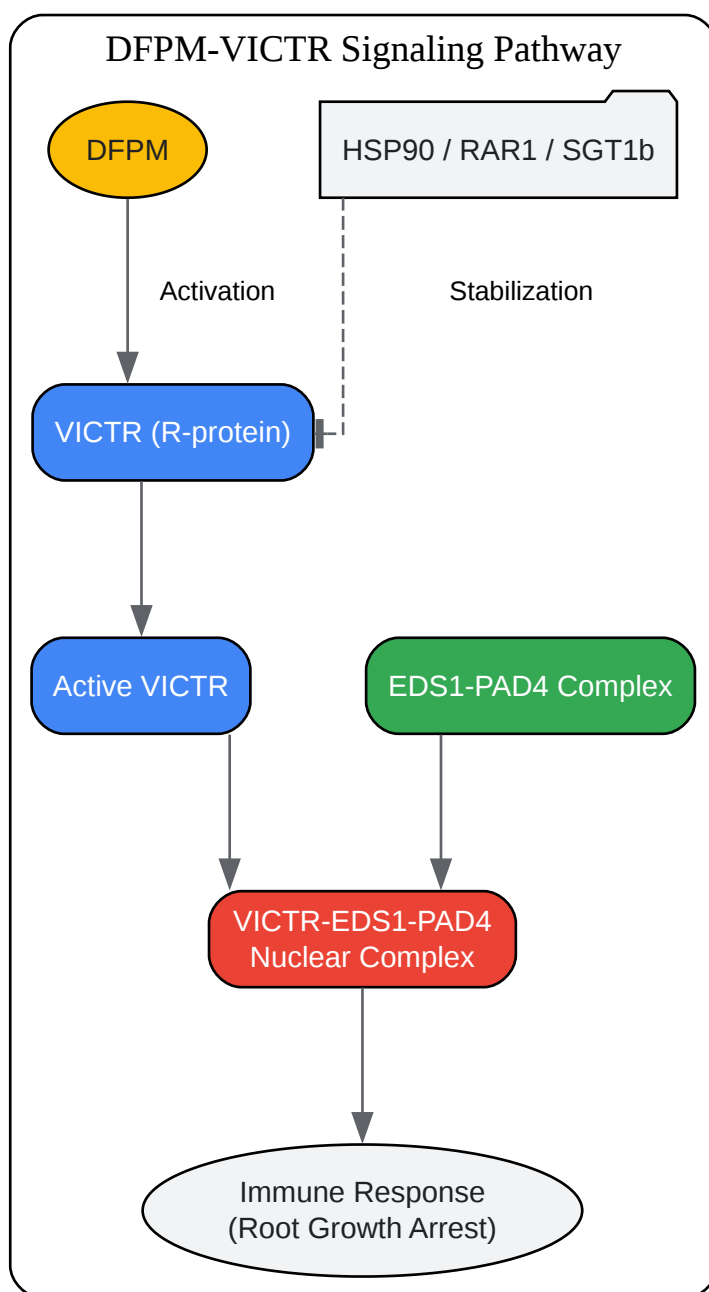
CETSA can be used to verify target engagement in a cellular environment.

- Principle: The binding of a ligand (**DFPM**) can stabilize its target protein (VICTR) against thermal denaturation.
- Experimental Workflow:
 - Cell Treatment: Arabidopsis protoplasts or a relevant cell line expressing VICTR are treated with **DFPM** or a vehicle control.
 - Heating: The cell lysates are heated to a range of temperatures.
 - Protein Analysis: The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.
 - Detection: The amount of soluble VICTR remaining at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of **DFPM** indicates direct binding.

DFPM-VICTR Signaling Pathway

Genetic studies have elucidated the signaling pathway initiated by the **DFPM**-VICTR interaction. This pathway involves key components of the plant immune system.

Upon activation by **DFPM**, the VICTR R-protein initiates a signaling cascade that requires the chaperone HSP90 and its co-chaperones RAR1 and SGT1b, which are thought to be involved in maintaining R-protein stability and conformation.[1][2] VICTR then forms a nuclear complex with the regulatory proteins EDS1 and PAD4.[3] This complex formation is a critical step in transducing the downstream immune response, which ultimately leads to the observed root growth arrest phenotype. This signaling pathway is independent of the plant defense hormones salicylic acid and jasmonic acid.[3]



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